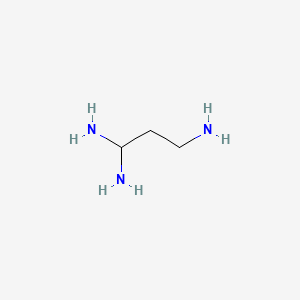
Propane-1,1,3-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,1,3-triamine is an organic compound with the molecular formula C3H11N3 It is a triamine, meaning it contains three amine groups (-NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propane-1,1,3-triamine can be synthesized through a nitro-Mannich reaction involving dibenzylamine, nitromethane, and paraformaldehyde, followed by catalytic reduction-debenzylation using Pearlman’s catalyst. This method yields the desired triamine in approximately 73% over two steps .
Industrial Production Methods: Industrial production of this compound involves the reaction of ammonia with acrylonitrile in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Propane-1,1,3-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products:
Oxidation: Produces corresponding oxides and amides.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of propane-1,1,3-triamine involves its ability to form stable complexes with metal ions such as palladium(II). These complexes can interact with biological molecules like amino acids, peptides, and DNA, potentially inhibiting their normal functions. The formation of these complexes is a stepwise process, where this compound first binds to the metal ion, followed by the binding of secondary ligands .
Vergleich Mit ähnlichen Verbindungen
Propane-1,2,3-triamine: Another triamine with a similar structure but different positioning of the amine groups.
2-Methyl-2-aminomethylpropane-1,3-diamine: Contains an additional methyl group, affecting its basicity and reactivity.
2-Ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, influencing its chemical properties.
Uniqueness: Propane-1,1,3-triamine is unique due to its specific arrangement of amine groups, which affects its reactivity and ability to form stable complexes with metal ions
Eigenschaften
CAS-Nummer |
37960-66-0 |
|---|---|
Molekularformel |
C3H11N3 |
Molekulargewicht |
89.14 g/mol |
IUPAC-Name |
propane-1,1,3-triamine |
InChI |
InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2 |
InChI-Schlüssel |
XNYADZUHUHIGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


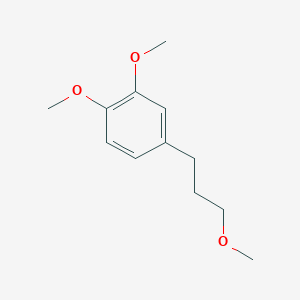
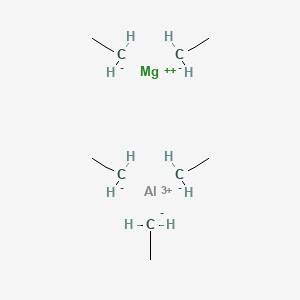
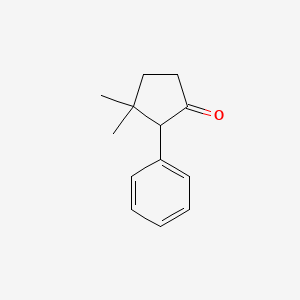
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
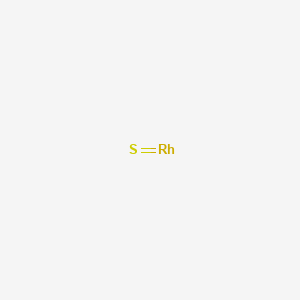

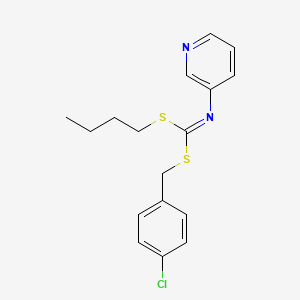
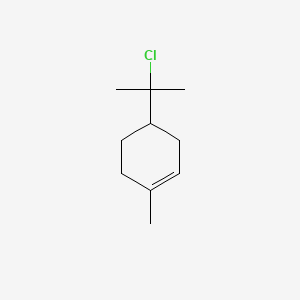
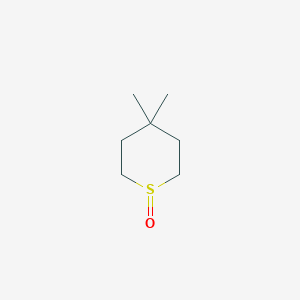
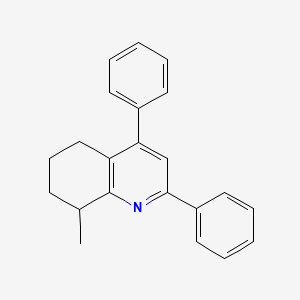

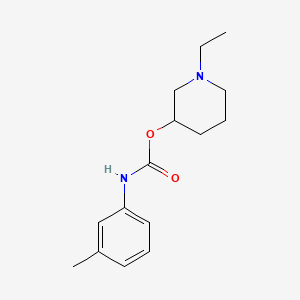
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
